molecular formula C7H8N4O2 B178504 4-Amino-3-nitrobenzamidine CAS No. 148344-28-9

4-Amino-3-nitrobenzamidine

Cat. No.: B178504
CAS No.: 148344-28-9
M. Wt: 180.16 g/mol
InChI Key: WMOWOFZBSGDDLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzamidine typically involves the nitration of 4-aminobenzamidine. The process begins with the nitration of 4-aminobenzamidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrobenzamidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles can be used in the presence of a base to facilitate nucleophilic substitution reactions.

Major Products:

Mechanism of Action

The mechanism by which 4-Amino-3-nitrobenzamidine exerts its effects involves binding to specific proteins that regulate apoptosis. For instance, it binds to the Bcl2 protein, disrupting its function and leading to the activation of the apoptotic pathway. This interaction triggers a cascade of molecular events that result in programmed cell death .

Comparison with Similar Compounds

  • 4-Amino-3-nitrobenzoic acid
  • 4-Amino-3-nitrobenzonitrile
  • 4-Amino-3-nitrobenzamide

Comparison: 4-Amino-3-nitrobenzamidine is unique due to its specific proapoptotic activity and its ability to bind to apoptosis-regulating proteins like Bcl2. In contrast, similar compounds such as 4-Amino-3-nitrobenzoic acid and 4-Amino-3-nitrobenzonitrile may have different biological activities and applications. For example, 4-Amino-3-nitrobenzoic acid is used as a substrate in enzymatic reactions and peptide synthesis .

Properties

IUPAC Name

4-amino-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,8H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOWOFZBSGDDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445321
Record name 4-Amino-3-nitrobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148344-28-9
Record name 4-Amino-3-nitrobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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